molecular formula C18H16F3N3O5 B3987880 4-Hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(pyridine-3-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

4-Hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(pyridine-3-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

Cat. No.: B3987880
M. Wt: 411.3 g/mol
InChI Key: KYUZLWFKQNZOHE-UHFFFAOYSA-N
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Description

“4-Hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(pyridine-3-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one” is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, pyridine, carbonyl, and trifluoromethyl groups

Properties

IUPAC Name

4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(pyridine-3-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O5/c1-29-12-7-9(4-5-11(12)25)14-13(15(26)10-3-2-6-22-8-10)17(28,18(19,20)21)24-16(27)23-14/h2-8,13-14,25,28H,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUZLWFKQNZOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-Hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(pyridine-3-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the diazinan ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step might involve the use of trifluoromethylating agents under specific conditions.

    Attachment of the pyridine-3-carbonyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.

    Addition of the hydroxy and methoxy groups: These functional groups can be introduced through selective hydroxylation and methylation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions.

    Purification processes: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form carbonyl compounds.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation products: Ketones or aldehydes.

    Reduction products: Alcohols.

    Substitution products: Compounds with new functional groups replacing the methoxy group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme inhibition: The compound might act as an inhibitor for specific enzymes.

    Biological assays: It can be used in assays to study its effects on biological systems.

Medicine

    Drug development: Potential use as a lead compound for developing new pharmaceuticals.

    Therapeutic applications: Investigated for its potential therapeutic effects in various diseases.

Industry

    Material science: Used in the development of new materials with specific properties.

    Chemical manufacturing: Employed in the production of other chemicals.

Mechanism of Action

The mechanism of action of “4-Hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(pyridine-3-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one” would depend on its specific application. For example:

    Enzyme inhibition: The compound might bind to the active site of an enzyme, preventing its normal function.

    Receptor interaction: It could interact with specific receptors in biological systems, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(pyridine-3-carbonyl)-4-methyl-1,3-diazinan-2-one: Similar structure but without the trifluoromethyl group.

    4-Hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(pyridine-3-carbonyl)-4-(trifluoromethyl)-1,3-thiazinan-2-one: Similar structure but with a sulfur atom in the ring.

Uniqueness

The presence of the trifluoromethyl group in “4-Hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(pyridine-3-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one” imparts unique properties such as increased lipophilicity and metabolic stability, which can be advantageous in drug development and other applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(pyridine-3-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
Reactant of Route 2
4-Hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(pyridine-3-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

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